
Fostamatinib disodium hexahydrate
Overview
Description
Fostamatinib disodium hexahydrate is a small molecule spleen tyrosine kinase inhibitor. It is primarily used for the treatment of chronic immune thrombocytopenia, a condition where the immune system destroys platelets, leading to a low platelet count and increased risk of bleeding . This compound is marketed under the trade names Tavalisse and Tavlesse .
Preparation Methods
The synthesis of fostamatinib disodium hexahydrate involves multiple steps, starting from the basic organic compounds. . The reaction conditions often require specific catalysts and solvents to ensure the desired chemical transformations. Industrial production methods involve large-scale synthesis in controlled environments to maintain the purity and efficacy of the compound .
Chemical Reactions Analysis
Fostamatinib disodium hexahydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Treatment of Chronic Immune Thrombocytopenia
Overview of ITP
Chronic immune thrombocytopenia is an autoimmune disorder characterized by low platelet counts due to the immune system's destruction of platelets. Patients often experience severe bruising, bleeding, and fatigue. Traditional treatments include corticosteroids, immunoglobulins, and splenectomy; however, many patients do not respond adequately to these therapies .
Clinical Trials and Efficacy
Fostamatinib was approved by the FDA in April 2018 for treating adults with ITP who have had insufficient responses to previous treatments. The approval was based on results from two pivotal Phase 3 trials (FIT-1 and FIT-2), which demonstrated that fostamatinib significantly increased stable platelet responses compared to placebo. Specifically, in FIT-1, 18% of patients receiving fostamatinib achieved stable platelet counts compared to none in the placebo group (p=0.03) . In FIT-2, the response was 16% versus 4% for placebo (p=0.26) .
Study | Treatment Group | Stable Platelet Response (%) | p-value |
---|---|---|---|
FIT-1 | Fostamatinib | 18% | 0.03 |
FIT-1 | Placebo | 0% | |
FIT-2 | Fostamatinib | 16% | 0.26 |
FIT-2 | Placebo | 4% |
Safety Profile
The most common adverse reactions observed in clinical trials include diarrhea, hypertension, nausea, dizziness, and increased liver enzymes. Serious adverse events like febrile neutropenia and pneumonia were reported but occurred in less than 1% of patients .
Other Investigational Applications
Autoimmune Hemolytic Anemia
Fostamatinib is currently being evaluated for its efficacy in treating autoimmune hemolytic anemia (AIHA). A Phase II study aims to assess its safety and effectiveness in patients who have failed prior treatments. The primary outcome measures include hemoglobin response rates after 12 weeks of treatment .
COVID-19 Treatment
In addition to hematological applications, fostamatinib has been investigated for treating hospitalized COVID-19 patients. A Phase II trial sponsored by the NIH demonstrated that fostamatinib met safety endpoints comparable to standard care while showing potential improvements in mortality and ICU stay duration . However, the FDA did not grant Emergency Use Authorization based on the data submitted from this trial .
Mechanism of Action
Fostamatinib disodium hexahydrate exerts its effects by inhibiting the activity of spleen tyrosine kinase. This enzyme plays a crucial role in the signaling pathways of immune cells, particularly in the destruction of platelets. By blocking spleen tyrosine kinase, fostamatinib reduces the immune system’s ability to destroy platelets, thereby increasing platelet counts and reducing the risk of bleeding .
Comparison with Similar Compounds
Fostamatinib disodium hexahydrate is unique in its specific inhibition of spleen tyrosine kinase. Similar compounds include:
Romiplostim: A thrombopoietin receptor agonist that stimulates platelet production.
Eltrombopag: Another thrombopoietin receptor agonist used to increase platelet counts.
Compared to these compounds, fostamatinib directly inhibits the enzyme responsible for platelet destruction, offering a different mechanism of action and therapeutic approach .
Biological Activity
Fostamatinib disodium hexahydrate, marketed under the name Tavalisse, is a spleen tyrosine kinase (SYK) inhibitor primarily indicated for the treatment of chronic immune thrombocytopenia (ITP). This compound has garnered attention due to its unique mechanism of action and its efficacy in increasing platelet counts in patients who have not responded adequately to other treatments.
Fostamatinib is a prodrug that is converted in the body to its active metabolite, R406. This metabolite inhibits SYK, which plays a critical role in the signaling pathways of immune cells involved in the destruction of platelets. By blocking SYK, fostamatinib disrupts the signal transduction from Fc receptors and B-cell receptors, thereby reducing the antibody-mediated destruction of platelets. This mechanism is particularly relevant in conditions like ITP, where the immune system mistakenly targets and destroys platelets .
Efficacy in Immune Thrombocytopenia
Fostamatinib's effectiveness was evaluated in several clinical trials. The pivotal Phase 3 trials, FIT-1 and FIT-2, included a total of 150 patients with chronic ITP who had previously failed other treatments. The results demonstrated that:
- In FIT-1, 18% of patients receiving fostamatinib achieved a stable platelet response compared to 0% on placebo (p=0.03).
- In FIT-2, 16% of fostamatinib patients achieved a stable response versus 4% on placebo (p=0.26) .
The combined data from both studies showed a statistically significant difference favoring fostamatinib when analyzed together (p=0.007) .
Efficacy in Autoimmune Hemolytic Anemia
Fostamatinib has also been investigated for its efficacy in treating warm antibody autoimmune hemolytic anemia (wAIHA). In a study involving patients with wAIHA:
- 35.6% of patients treated with fostamatinib achieved a durable hemoglobin response compared to 26.7% on placebo (p=0.398).
- A post hoc analysis revealed significant differences in response rates among patients from different regions, with U.S., Canada, and Western Europe showing 36% response for fostamatinib versus 10.7% for placebo (p=0.030) .
Adverse Effects
The most common adverse reactions reported in clinical trials include:
- Diarrhea
- Hypertension
- Nausea
- Dizziness
- Increased liver enzymes (ALT/AST)
- Respiratory infections
- Rash
Serious adverse reactions were reported at low frequencies and included febrile neutropenia and pneumonia .
Pharmacokinetics and Pharmacodynamics
Fostamatinib exhibits a pharmacokinetic profile characterized by:
- Absorption: Rapid absorption with peak plasma concentrations occurring within 1 to 2 hours post-administration.
- Metabolism: Primarily metabolized by UDP-glucuronosyltransferase enzymes.
- Excretion: The drug is eliminated mainly through fecal excretion.
The pharmacodynamics indicate that R406 effectively inhibits SYK activity, leading to decreased activation of immune cells responsible for platelet destruction .
Summary of Clinical Findings
Study | Patient Population | Treatment | Response Rate (%) | p-value |
---|---|---|---|---|
FIT-1 | Chronic ITP | Fostamatinib | 18 | 0.03 |
FIT-1 | Chronic ITP | Placebo | 0 | - |
FIT-2 | Chronic ITP | Fostamatinib | 16 | 0.26 |
FIT-2 | Chronic ITP | Placebo | 4 | - |
wAIHA Study | wAIHA Patients | Fostamatinib | 35.6 | 0.398 |
wAIHA Study | wAIHA Patients | Placebo | 26.7 | - |
Properties
IUPAC Name |
disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate;hexahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN6O9P.2Na.6H2O/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;;;;;;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;;6*1H2/q;2*+1;;;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGJCHHKJNSPMS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.O.O.O.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36FN6Na2O15P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914295-16-2 | |
Record name | Fostamatinib disodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914295162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl]-, disodium salt, hexahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSTAMATINIB DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86EEZ49YVB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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